Angiotensin (1-7)
Overview
Description
Angiotensin (1-7) is a heptapeptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is composed of seven amino acids: aspartic acid, arginine, valine, tyrosine, isoleucine, histidine, and proline. Angiotensin (1-7) is known for its vasodilatory effects, which counteract the vasoconstrictive actions of angiotensin II, another peptide in the renin-angiotensin system .
Scientific Research Applications
Angiotensin (1-7) has a wide range of scientific research applications in various fields:
Chemistry:
- Used as a model peptide for studying peptide synthesis and purification techniques.
Biology:
- Investigated for its role in regulating blood pressure, fluid balance, and cardiovascular function.
- Studied for its anti-inflammatory and antioxidant properties .
Medicine:
- Explored as a potential therapeutic agent for treating hypertension, heart failure, and other cardiovascular diseases.
- Investigated for its protective effects against organ damage in conditions such as diabetes and chronic kidney disease .
Industry:
- Utilized in the development of peptide-based drugs and therapeutic formulations.
- Employed in research and development of new diagnostic tools and assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin (1-7) can be synthesized through solid-phase peptide synthesis, a method that involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (proline) to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of angiotensin (1-7) involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. The process requires stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Angiotensin (1-7) undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage. Hydrolysis can occur at peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions can modify the side chains of certain amino acids, such as histidine and tyrosine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can promote hydrolysis of peptide bonds.
Oxidation: Reactive oxygen species or specific oxidizing agents can induce oxidation of amino acid side chains.
Enzymatic Cleavage: Enzymes such as neprilysin and angiotensin-converting enzyme 2 (ACE2) can cleave angiotensin (1-7) at specific sites.
Major Products Formed:
Hydrolysis Products: Smaller peptide fragments and individual amino acids.
Oxidation Products: Modified amino acids with altered side chains.
Enzymatic Cleavage Products: Shorter peptides resulting from specific cleavage sites.
Mechanism of Action
Angiotensin (1-7) exerts its effects primarily through the activation of the Mas receptor, a G-protein coupled receptor. Upon binding to the Mas receptor, angiotensin (1-7) triggers a cascade of intracellular signaling pathways that lead to the production of nitric oxide, a potent vasodilator. This results in the relaxation of blood vessels and a reduction in blood pressure. Additionally, angiotensin (1-7) has anti-inflammatory and antioxidant effects, which contribute to its protective actions on cardiovascular and other organ systems .
Comparison with Similar Compounds
Angiotensin (1-7) is part of the renin-angiotensin system, which includes several other peptides with distinct biological functions:
Angiotensin I: A decapeptide precursor that is converted to angiotensin II by angiotensin-converting enzyme (ACE).
Angiotensin II: An octapeptide that acts as a potent vasoconstrictor, increasing blood pressure and promoting sodium retention.
Angiotensin (1-9): A nonapeptide that is formed from angiotensin I and has vasodilatory effects similar to angiotensin (1-7).
Angiotensin (1-5): A pentapeptide that is formed from angiotensin (1-7) and has less well-defined biological functions
Uniqueness of Angiotensin (1-7): Angiotensin (1-7) is unique in its ability to counteract the effects of angiotensin II, providing a balance between vasoconstriction and vasodilation within the renin-angiotensin system. Its activation of the Mas receptor and subsequent production of nitric oxide distinguish it from other peptides in the system .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLMTREZMEJCG-GDTLVBQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N12O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39386-80-6, 51833-78-4 | |
Record name | Angiotensin II, des-phe(8)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin I (1-7) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin 1-7 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11720 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.